3-Fluoro-4-hydrazinocarbonylphenylboronic acid
Description
Properties
IUPAC Name |
[3-fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFN2O3/c9-6-3-4(8(13)14)1-2-5(6)7(12)11-10/h1-3,13-14H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIPNGLGNVCWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NN)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395468 | |
| Record name | [3-Fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-06-8 | |
| Record name | 4-Borono-2-fluorobenzoic acid 1-hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-hydrazinocarbonylphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorophenylboronic acid.
Hydrazine Addition: Hydrazine is added to the 3-fluorophenylboronic acid under controlled conditions to form the hydrazinocarbonyl derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted phenylboronic acid derivatives.
Scientific Research Applications
3-Fluoro-4-hydrazinocarbonylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme-catalyzed reactions and in fluorescence-based assays.
Biology: Utilized in the synthesis of compounds that act as leukotriene B4 receptor agonists.
Industry: Employed in the synthesis of liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings.
Mechanism of Action
The mechanism of action for 3-Fluoro-4-hydrazinocarbonylphenylboronic acid involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions and biological assays. The specific molecular targets and pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent-Specific Comparisons
Table 1: Key Structural and Functional Differences
Reactivity and Stability
- Hydrazinocarbonyl Group: The -CONHNH₂ group in the target compound enables nucleophilic attacks, forming hydrazones with carbonyl compounds (e.g., ketones, aldehydes) . This contrasts with formyl (-CHO) or methoxycarbonyl (-COOCH₃) derivatives, which participate in condensation or hydrolysis reactions, respectively .
- Electron Effects: The electron-withdrawing hydrazinocarbonyl group stabilizes the boronic acid via resonance, reducing protodeboronation risk compared to electron-donating groups like -OCH₃ (e.g., 3-Fluoro-4-methoxyphenylboronic acid, CAS 149507-26-6) .
Biological Activity
3-Fluoro-4-hydrazinocarbonylphenylboronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes it useful in various biochemical applications, particularly in drug development and enzyme inhibition. The compound can be synthesized through several methods, including:
- Boronation reactions : Involving the reaction of phenylboronic acid derivatives with hydrazine and fluorinated compounds.
- Hydrazine carbonylation : Using carbonylation techniques to introduce the hydrazine moiety.
Biological Activity
The biological activity of this compound has been explored in various contexts, primarily focusing on its potential as an enzyme inhibitor and its role in cancer therapy.
Enzyme Inhibition
One significant aspect of this compound is its ability to inhibit specific enzymes involved in metabolic pathways. For instance, boronic acids are known to inhibit proteasomes and certain serine proteases, which are crucial in regulating cellular processes. The mechanism typically involves the formation of a covalent bond between the boron atom and the hydroxyl groups of the target enzyme, leading to functional inhibition.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Proteasome | Competitive | 50 µM |
| Serine Protease | Non-competitive | 25 µM |
Anticancer Properties
Recent studies indicate that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells by:
- Disrupting cell cycle progression : The compound interferes with key regulatory proteins involved in cell cycle control.
- Inducing oxidative stress : This leads to increased levels of reactive oxygen species (ROS), promoting cell death in cancerous cells.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 µM to 30 µM depending on the cell type.
- Animal Models : In vivo studies using xenograft models showed that administration of the compound led to tumor regression, highlighting its potential as a therapeutic agent in cancer treatment.
The mechanism of action for this compound primarily involves:
- Covalent modification : The boron atom forms a covalent bond with hydroxyl groups on target proteins.
- Disruption of protein-protein interactions : By modifying key residues, the compound can alter the function of critical signaling pathways involved in cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
